Synthesis Yield: Racemic tert-butyl 3-methylpiperazine-1-carboxylate Outperforms Enantiopure Variants
The racemic synthesis of tert-butyl 3-methylpiperazine-1-carboxylate achieves a 96.5% isolated yield under standard Boc protection conditions [1]. In contrast, the (R)-enantiomer synthesis yields only 84% under comparable reaction conditions . This 12.5 percentage point difference translates to reduced material costs and higher throughput when racemic building blocks are acceptable.
| Evidence Dimension | Isolated yield of Boc protection |
|---|---|
| Target Compound Data | 96.5% yield |
| Comparator Or Baseline | (R)-tert-butyl 3-methylpiperazine-1-carboxylate: 84% yield |
| Quantified Difference | 12.5 percentage points higher yield for racemic compound |
| Conditions | Boc protection of 2-methylpiperazine with di-tert-butyl dicarbonate in methanol or dichloromethane at room temperature |
Why This Matters
The higher yield of the racemic compound reduces cost per gram and enables larger-scale synthesis for early-stage medicinal chemistry.
- [1] ChemicalBook. (n.d.). 4-N-Boc-2-Methyl-piperazine synthesis. Retrieved from https://www.chemicalbook.cn/synthesis/4-n-boc-2-methyl-piperazine.htm. View Source
